4-(Dimethylamino)butanoic acid hydrochloride
Overview
Description
4-(Dimethylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butyric acid hydrochloride, is commonly employed in solution-phase peptide synthesis. Its chemical formula is C₆H₁₃NO₂·HCl , with a molecular weight of 167.63 g/mol . This compound plays a crucial role in the creation of peptide sequences.
Synthesis Analysis
The synthesis of 4-(Dimethylamino)butanoic acid hydrochloride involves the reaction of γ-aminobutyric acid with formaldehyde and formic acid under reflux conditions. The resulting solution is then acidified with hydrochloric acid and evaporated to dryness .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)butanoic acid hydrochloride consists of a butyric acid backbone with a dimethylamino group attached. The hydrochloride salt forms due to the protonation of the carboxylic acid group .
Chemical Reactions Analysis
This compound primarily participates in peptide synthesis reactions. Its carboxylic acid group serves as a key functional group for peptide bond formation. Additionally, it can undergo NMR analysis to confirm its structure .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 151.0°C to 155.0°C .
- Storage : Store under inert gas to prevent air sensitivity and hygroscopicity .
Scientific Research Applications
Antimicrobial Activity
The compound has shown potential in antimicrobial applications. Dimmock et al. (1978) synthesized diastereoisomeric alcohols related to 4-(dimethylamino)butanoic acid hydrochloride and evaluated their antimicrobial properties. The study found promising levels of antifungal activity in some derivatives, indicating potential use in developing antifungal agents (Dimmock et al., 1978).
Catalysis in Organic Synthesis
Liu et al. (2014) utilized a salt of 4-(Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylating alcohols and phenols. This highlights the compound's rolein facilitating chemical reactions, especially in organic synthesis, by acting as an effective and recyclable catalyst (Liu et al., 2014).
Charge-Transfer Complex Formation
Rodríguez et al. (1996) reported the synthesis of 4-(Dimethylamino)phenylethyne, which forms a charge-transfer complex with acceptors. This ability to form charge-transfer complexes can be valuable in developing new materials for electronic applications (Rodríguez et al., 1996).
Synthetic Chemistry
In synthetic chemistry, the compound has been used in various processes. For example, Sun Guo-dong (2011) used a related compound in the synthesis of 2-Chloronicotinic Acid, demonstrating its utility in complex organic synthesis processes (Sun Guo-dong, 2011).
Photolabile Protecting Group in Nanofluidics
Ali et al. (2012) used a derivative of 4-(Dimethylamino)butanoic acid as a photolabile protecting group in synthetic ion channels. This research has implications in the development of nanofluidic devices for controlled release, sensing, and information processing applications (Ali et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTALXUBMCLWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507054 | |
Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butanoic acid hydrochloride | |
CAS RN |
69954-66-1 | |
Record name | 69954-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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